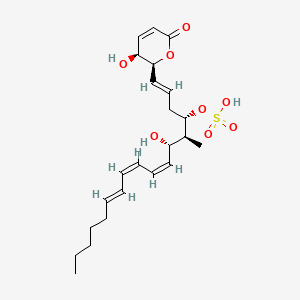

Sultriecin free acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

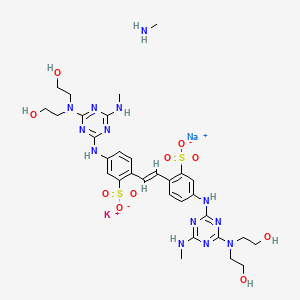

Sultriecin free acid is a dominant analogue in the family of triene antibiotics isolated from the bacterium Streptomyces. It is a phosphate ester of fostriecin and displays potent antifungal and antitumor activity. The molecular formula of this compound is C23H34O8S, and it has a molecular weight of 470.576 Da .

Méthodes De Préparation

Sultriecin free acid can be synthesized through various synthetic routes. One of the methods involves the total synthesis of phostriecin and its key structural analogues. The synthesis process includes the assignment of its relative and absolute stereochemistry, and the structural reassignment of the natural product previously represented as sultriecin. The preparation involves multiple steps, including the formation of a phosphate monoester, the α,β-unsaturated lactone, and the hydrophobic Z,Z,E-triene tail.

Analyse Des Réactions Chimiques

Sultriecin free acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield alcohols or thiols .

Applications De Recherche Scientifique

Sultriecin free acid has a wide range of scientific research applications. It is active against a panel of 15 fungal strains and exhibits cytotoxicity to various cancer cell lines, including B16/F10, HCT116, Moser, P388, A549, and K562 . It also inhibits RNA and protein synthesis in L1210 leukemia cells . Additionally, this compound has been shown to increase survival time in mouse models of melanoma and leukemia . Its potent antifungal and antitumor activities make it a valuable compound for research in chemistry, biology, medicine, and industry .

Mécanisme D'action

The mechanism of action of Sultriecin free acid involves the inhibition of protein phosphatase 2A (PP2A), which is responsible for its antitumor activity. Studies with authentic material confirmed that phostriecin, but not sultriecin, is an effective and selective inhibitor of PP2A. The inhibition of PP2A leads to the disruption of cellular signaling pathways, resulting in the inhibition of tumor growth and proliferation.

Comparaison Avec Des Composés Similaires

Sultriecin free acid is similar to other triene antibiotics, such as phostriecin and fostriecin. it is unique in its structural features and biological activities. Unlike phostriecin, sultriecin is not an effective inhibitor of PP2A. Other similar compounds include camptothecin and delta-alkyllactones, which also exhibit antitumor activities. The uniqueness of this compound lies in its specific structural features, such as the phosphate monoester and the hydrophobic Z,Z,E-triene tail.

Propriétés

Numéro CAS |

725206-00-8 |

|---|---|

Formule moléculaire |

C23H34O8S |

Poids moléculaire |

470.6 g/mol |

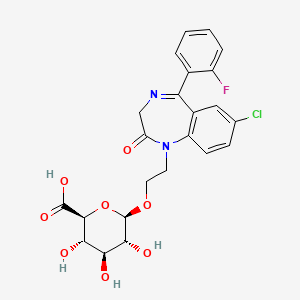

Nom IUPAC |

[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C23H34O8S/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29)/b8-7+,10-9-,13-11-,15-12+/t18-,19-,20-,21-,22-/m0/s1 |

Clé InChI |

GGSVZPLREMJSBU-AMXMUAFGSA-N |

SMILES isomérique |

CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OS(=O)(=O)O)O |

SMILES canonique |

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)